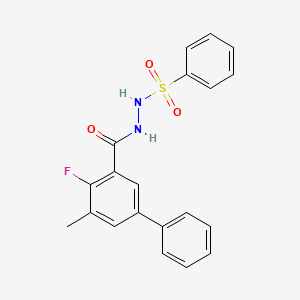
MOZ-IN-3
Overview
Description
WM-8014 is a potent and selective inhibitor of histone acetyltransferases, specifically targeting KAT6A and KAT6B. These enzymes play a crucial role in the regulation of gene expression through the acetylation of histones, which affects chromatin structure and function. WM-8014 has shown significant potential in scientific research, particularly in the fields of cancer biology and epigenetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
WM-8014 is synthesized through a series of chemical reactions involving the formation of a sulfonohydrazide moiety. The synthetic route typically involves the following steps:
Formation of the biphenyl core: The synthesis begins with the formation of a biphenyl core through a Suzuki coupling reaction.
Introduction of the sulfonohydrazide group: The biphenyl core is then functionalized with a sulfonohydrazide group through a reaction with sulfonyl chloride and hydrazine.
Final modifications: The final product is obtained after several purification steps, including recrystallization and chromatography
Industrial Production Methods
Industrial production of WM-8014 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
WM-8014 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the biphenyl core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of WM-8014 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
WM-8014 has a wide range of scientific research applications, including:
Cancer Research: WM-8014 has been shown to induce cellular senescence and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy
Epigenetics: As an inhibitor of histone acetyltransferases, WM-8014 is used to study the role of histone acetylation in gene regulation and chromatin structure
Drug Development: WM-8014 serves as a lead compound for the development of new drugs targeting histone acetyltransferases
Biological Studies: The compound is used to investigate the molecular mechanisms underlying various biological processes, including cell cycle regulation and gene expression
Mechanism of Action
WM-8014 exerts its effects by inhibiting the activity of histone acetyltransferases KAT6A and KAT6B. These enzymes are responsible for the acetylation of lysine residues on histone proteins, which plays a critical role in the regulation of gene expression. By inhibiting these enzymes, WM-8014 induces cellular senescence and suppresses the proliferation of cancer cells. The compound acts as a reversible competitor of acetyl coenzyme A, binding to the active site of the enzyme and preventing the acetylation of histones .
Comparison with Similar Compounds
WM-8014 is unique in its high selectivity and potency as an inhibitor of KAT6A and KAT6B. Similar compounds include:
WM-1119: Another potent inhibitor of KAT6A and KAT6B with increased bioavailability compared to WM-8014
CTx-0124143: A competitive inhibitor of KAT6A identified through a high-throughput screen
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications in research .
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-3-methyl-5-phenylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-14-12-16(15-8-4-2-5-9-15)13-18(19(14)21)20(24)22-23-27(25,26)17-10-6-3-7-11-17/h2-13,23H,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHZKBMVRPULAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


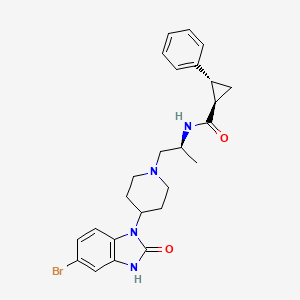

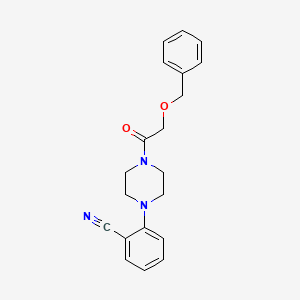
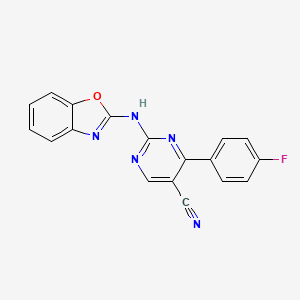
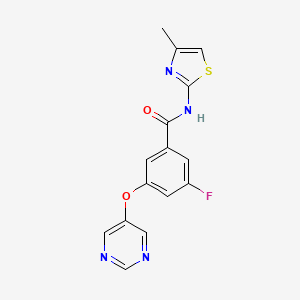
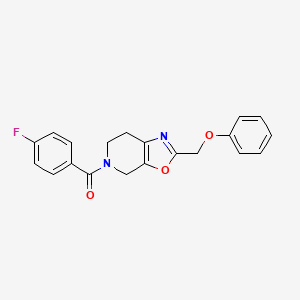
![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)

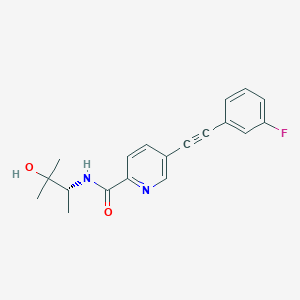
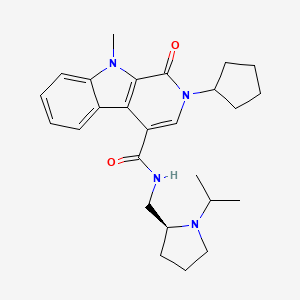
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
